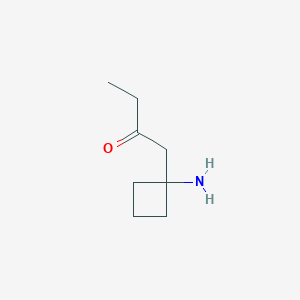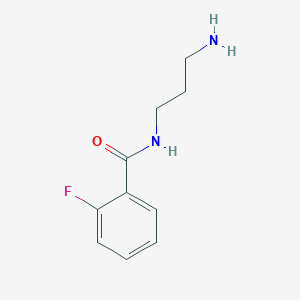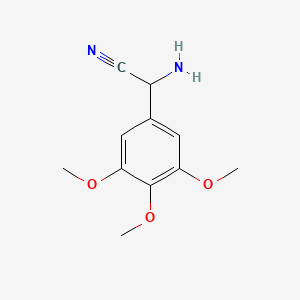
1-(1-Aminocyclobutyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclobutyl)butan-2-one is an organic compound with the molecular formula C₈H₁₅NO It is a cyclobutyl derivative with an amino group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclobutyl)butan-2-one typically involves the reaction of cyclobutanone with an appropriate amine under controlled conditions. One common method involves the use of mesitylamine and 3-hydroxybutan-2-one in the presence of a catalytic amount of concentrated hydrochloric acid in toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminocyclobutyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)butan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Butan-2-one (Methyl ethyl ketone): A simpler ketone with similar reactivity but lacking the cyclobutyl and amino groups.
Cyclobutanone: A cyclobutyl ketone without the amino group.
1-Aminocyclobutane: A cyclobutyl amine without the ketone group.
Uniqueness: 1-(1-Aminocyclobutyl)butan-2-one is unique due to the presence of both an amino group and a ketone group on a cyclobutyl ring
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)butan-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-7(10)6-8(9)4-3-5-8/h2-6,9H2,1H3 |
InChI Key |
GASBXPYIYHGDGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1(CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B13210606.png)
![Ethyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13210609.png)

![4-[(2-Methylpropyl)amino]butan-2-one](/img/structure/B13210623.png)

![6A-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13210632.png)
![N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine](/img/structure/B13210633.png)

methanol](/img/structure/B13210640.png)

![N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13210649.png)



